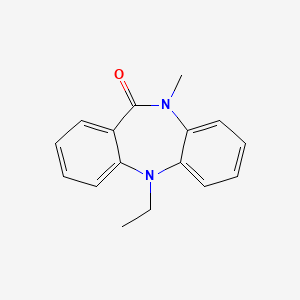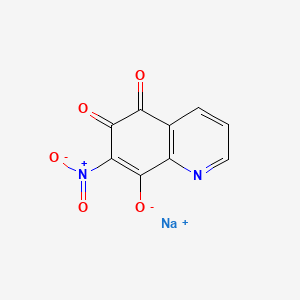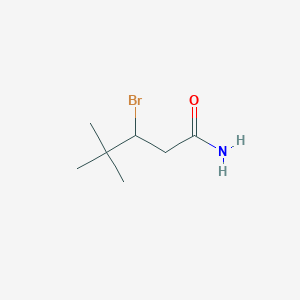
3-Bromo-4,4-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,4-dimethylpentanamide is an organic compound with the molecular formula C7H14BrNO It is a brominated derivative of pentanamide, characterized by the presence of a bromine atom at the third carbon and two methyl groups at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4-dimethylpentanamide typically involves the bromination of 4,4-dimethylpentanamide. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds through the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 4,4-dimethylpentanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: 4,4-Dimethylpentanamide derivatives with various functional groups.
Reduction: 4,4-Dimethylpentanamide.
Oxidation: 3-Bromo-4,4-dimethylpentanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4,4-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of substitution and radical reactions.
Medicine: Research into brominated amides for their potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,4-dimethylpentanamide involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, brominated compounds can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
4,4-Dimethylpentanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4,4-dimethylpentanoic acid: An oxidized derivative with different chemical properties and applications.
4-Bromo-4,4-dimethylpentanamide: A positional isomer with the bromine atom at a different location, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4,4-dimethylpentanamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both the bromine atom and the dimethyl groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
7499-05-0 |
|---|---|
Fórmula molecular |
C7H14BrNO |
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
3-bromo-4,4-dimethylpentanamide |
InChI |
InChI=1S/C7H14BrNO/c1-7(2,3)5(8)4-6(9)10/h5H,4H2,1-3H3,(H2,9,10) |
Clave InChI |
AWVMEYUARNWQFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




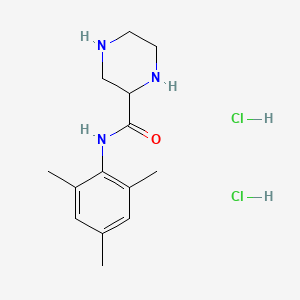
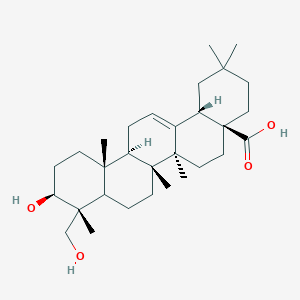
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
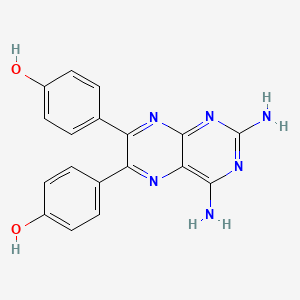
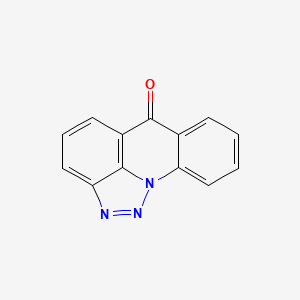
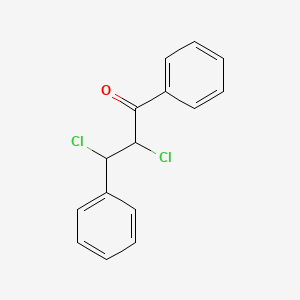
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
